Kdm2B-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

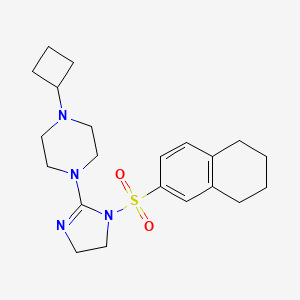

Structure

3D Structure

Properties

Molecular Formula |

C21H30N4O2S |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

1-cyclobutyl-4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4,5-dihydroimidazol-2-yl]piperazine |

InChI |

InChI=1S/C21H30N4O2S/c26-28(27,20-9-8-17-4-1-2-5-18(17)16-20)25-11-10-22-21(25)24-14-12-23(13-15-24)19-6-3-7-19/h8-9,16,19H,1-7,10-15H2 |

InChI Key |

JPPPBGVARYKPJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN=C3N4CCN(CC4)C5CCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KDM2B

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B or FBXL10, is a multi-domain protein that plays a critical role in epigenetic regulation and cellular processes such as cell senescence, differentiation, and stem cell self-renewal.[1] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[1] This guide provides a detailed overview of the molecular mechanisms of KDM2B, which is the essential framework for understanding the action of any potential inhibitor, such as a hypothetical "Kdm2B-IN-1".

KDM2B is a component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1) and functions as a histone demethylase.[2] Its activity is intricately linked to transcriptional repression and the regulation of key cellular signaling pathways.

Core Mechanism of Action

KDM2B exerts its function through two primary, interconnected mechanisms: recruitment of the PRC1.1 complex to chromatin and enzymatic demethylation of histone lysine residues. The protein's structure includes several key functional domains: an N-terminal JmjC domain, a CxxC zinc finger domain for DNA binding, a PHD domain, an F-box domain, and C-terminal leucine-rich repeats.[1]

-

PRC1.1-Mediated Gene Repression: The primary mechanism for KDM2B-mediated gene silencing involves its role within the PRC1.1 complex.

-

Recruitment to CpG Islands: The CxxC zinc finger domain of KDM2B specifically recognizes and binds to non-methylated CpG islands (CGIs).[2][3][4] These CGIs are prevalent in the promoter regions of many developmental genes.[5][6]

-

PRC1.1 Complex Assembly: Upon binding to CGIs, KDM2B recruits the other core components of the non-canonical PRC1.1 complex, including RING1B, PCGF1, and BCOR or BCORL1.[2][3][7]

-

Histone Ubiquitylation: The assembled PRC1.1 complex, through the E3 ubiquitin ligase activity of RING1B, catalyzes the mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub1).[2][3][4][7] This modification leads to chromatin compaction and transcriptional repression of the target gene.[4][7]

-

-

Histone Demethylase Activity: The JmjC domain confers enzymatic activity upon KDM2B.

-

Substrate Specificity: KDM2B primarily demethylates di-methylated lysine 36 of histone H3 (H3K36me2).[1] It has also been reported to demethylate H3K4me3 and H3K79.[1][5][8][9] These marks are generally associated with active transcription.

-

Transcriptional Repression: By removing these activating marks, KDM2B reinforces a repressive chromatin state at its target loci. For instance, its demethylation of H3K36me2 is directly linked to the repression of the p15Ink4b tumor suppressor gene.[1]

-

Regulation of Cellular Signaling Pathways

KDM2B is a crucial regulator of multiple signaling pathways implicated in cancer and development. An inhibitor of KDM2B would be expected to modulate these pathways.

-

NOTCH1 Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), KDM2B acts as a tumor suppressor by antagonizing NOTCH1-mediated gene activation.[2] KDM2B target genes significantly overlap with NOTCH1 targets, and PRC1.1-mediated repression restricts excessive transcriptional activation by active NOTCH1.[2]

-

Wnt/β-catenin Pathway: KDM2B is known to inhibit the Wnt/β-catenin signaling pathway.[1] During hippocampal development, KDM2B represses Wnt signaling genes, and loss of KDM2B function leads to their de-repression, impairing neural progenitor cell differentiation and migration.[10]

-

PI3K/Akt/mTOR Pathway: KDM2B can promote cancer progression by activating the PI3K/Akt/mTOR pathway.[1] Conversely, knockdown of KDM2B in gastric cancer cells induces autophagy through the inhibition of this pathway.[1]

-

Ink4a/Arf Locus and Senescence: KDM2B promotes cell proliferation and bypasses senescence by repressing the Ink4a/Arf tumor suppressor locus.[1] This is achieved through both H3K36me2 demethylation and the recruitment of Polycomb complexes to silence gene expression.[1]

-

TLR4/NF-κB Pathway: KDM2B has been shown to regulate inflammatory responses. Its overexpression can downregulate the expression of TLR4 and NF-κB p65, thereby protecting against myocardial ischemia-reperfusion injury.[11]

Quantitative Data Summary

While specific quantitative data for a "this compound" inhibitor is unavailable, analysis of KDM2B function provides key metrics. These values establish a baseline for assessing the activity of a potential inhibitor.

| Parameter | Organism/Cell Type | Value | Experimental Method | Reference |

| KDM2B Genomic Binding | Mouse Thymocytes | 6,377 significant binding peaks | ChIP-seq | [2] |

| KDM2B Genomic Binding | Mouse ESCs | 29,525 binding peaks | ChIP-seq | [6] |

| Effect of KDM2B CxxC Deletion | Mouse DP Thymocytes | 324 genes upregulated (>2-fold) | RNA-seq | [2] |

| Effect of KDM2B CxxC Deletion | Mouse DP Thymocytes | 648 genes downregulated (>2-fold) | RNA-seq | [2] |

| Effect of KDM2B Knockdown | Mouse ESCs | ~40% reduction in global H2AK119ub1 levels | Quantitative Western Blot | [7] |

| Effect of KDM2B CxxC Deletion | Mouse Hippocampus | 886 genes activated | RNA-seq | [10] |

| Effect of KDM2B CxxC Deletion | Mouse Hippocampus | 575 genes repressed | RNA-seq | [10] |

Experimental Protocols

Characterizing a KDM2B inhibitor requires precise experimental methods to measure its impact on KDM2B's genomic localization, enzymatic activity, and downstream functions.

Protocol 1: Chromatin Immunoprecipitation sequencing (ChIP-seq)

This protocol is designed to map the genome-wide binding sites of KDM2B and assess how an inhibitor affects its localization or the histone marks it regulates (e.g., H2AK119ub1, H3K36me2).

Objective: To determine if this compound displaces KDM2B from chromatin or alters the deposition of H2AK119ub1 at target gene promoters.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., T-ALL cell line) to ~80-90% confluency. Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to KDM2B or H2AK119ub1. An IgG antibody should be used as a negative control.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment compared to the input control. Compare peak distribution and intensity between vehicle- and inhibitor-treated samples.

Protocol 2: Western Blotting

This protocol is used to quantify changes in the global levels of histone modifications or the protein levels of downstream signaling targets.

Objective: To measure the effect of this compound on total H2AK119ub1 or H3K36me2 levels.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described above.

-

Histone Extraction: Harvest cells and perform an acid extraction to isolate histone proteins.

-

Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

-

SDS-PAGE: Separate 10-20 µg of histone extract on a 15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H2AK119ub1, H3K36me2, or a loading control (e.g., total Histone H3).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantification: Quantify the band intensity using software like ImageJ. Normalize the signal of the histone mark to the total histone H3 signal to determine relative changes.

References

- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM2B - Wikipedia [en.wikipedia.org]

- 4. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]

- 5. The histone demethylase KDM2B regulates human primordial germ cell-like cells specification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KDM2B is a histone H3K79 demethylase and induces transcriptional repression via sirtuin-1-mediated chromatin silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KDM2B Overexpression Facilitates Lytic De Novo Kaposi's Sarcoma-Associated Herpesvirus Infection by Inducing AP-1 Activity through Interaction with the SCF E3 Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KDM2B regulates hippocampal morphogenesis by transcriptionally silencing Wnt signaling in neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

What is the function of Kdm2B-IN-1?

An In-depth Technical Guide to KDM2B and its Inhibition

Introduction

While a specific compound designated "Kdm2B-IN-1" is not documented in the public scientific literature, the protein it presumably targets, Lysine-Specific Demethylase 2B (KDM2B), is a subject of intense research interest. KDM2B, also known as FBXL10 or JHDM1B, is a histone demethylase that plays a crucial role in gene regulation, cell differentiation, and the development of various cancers. This guide provides a comprehensive overview of the function of KDM2B, its mechanism of action, and its significance as a therapeutic target for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

KDM2B is a multi-domain protein with several key functional regions that dictate its activity and interactions.

-

JmjC Domain: The catalytic core of KDM2B is its Jumonji C (JmjC) domain. This domain is responsible for the demethylation of specific histone lysine residues. Primarily, KDM2B targets di- and tri-methylated lysine 36 on histone H3 (H3K36me2/3) and trimethylated lysine 4 on histone H3 (H3K4me3).[1][2][3][4][5] The removal of these methyl groups, which are generally associated with active gene transcription, leads to transcriptional repression.

-

CxxC Zinc Finger Domain: KDM2B possesses a CxxC zinc finger domain that specifically recognizes and binds to unmethylated CpG islands.[4][6][7][8] CpG islands are stretches of DNA with a high frequency of CpG dinucleotides and are often located at the promoters of genes. This targeting mechanism allows KDM2B to be recruited to specific genomic loci.

-

F-box and Leucine-Rich Repeats (LRR): These domains link KDM2B to the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[1][5] This interaction suggests a role for KDM2B in protein ubiquitination and degradation, in addition to its demethylase activity.

Role in Polycomb Repressive Complex 1.1 (PRC1.1)

A primary function of KDM2B is its role as a component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1).[6][7][8]

-

Recruitment to CpG Islands: Through its CxxC domain, KDM2B targets the PRC1.1 complex to unmethylated CpG islands at gene promoters.[6][9]

-

H2AK119 Ubiquitination: Once recruited, the PRC1.1 complex, which includes the E3 ubiquitin ligase RING1B, catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1).[6][10]

-

Gene Silencing: H2AK119ub1 is a repressive histone mark that contributes to the silencing of target genes, many of which are involved in developmental processes.[6][10] Depletion of KDM2B leads to a reduction in H2AK119ub1 levels and the upregulation of a subset of Polycomb target genes.[10]

Signaling Pathways and Cellular Processes

KDM2B is implicated in a multitude of cellular signaling pathways and processes, often with context-dependent and sometimes opposing roles.

-

Cancer Development: KDM2B's role in cancer is complex. It can act as both an oncogene and a tumor suppressor.

-

Oncogenic Roles: KDM2B can promote cancer cell proliferation by inhibiting tumor suppressor pathways like the p15Ink4b pathway and activating the PI3K/Akt/mTOR pathway.[11] It is also involved in enhancing the expression of the MYC oncogene.[11]

-

Tumor Suppressive Roles: Conversely, in T-cell acute lymphoblastic leukemia (T-ALL), KDM2B functions as a tumor suppressor by antagonizing NOTCH1-mediated gene activation.[7][8][12]

-

-

Stem Cell Regulation: KDM2B is crucial for maintaining the pluripotency of embryonic stem cells by recruiting PRC1 to repress developmental genes.[4] It also plays a role in the generation of induced pluripotent stem cells (iPSCs).[2]

-

Inflammatory Response: KDM2B can regulate the inflammatory response. For instance, it has been shown to be involved in the TLR4/NF-κB signaling pathway, and its overexpression can impact myocardial ischemia-reperfusion injury by modulating inflammation.[13]

Quantitative Data Summary

While specific quantitative data for "this compound" is unavailable, the following table summarizes key quantitative findings related to KDM2B function from the literature.

| Parameter | Description | Finding | Reference |

| H2AK119ub1 Levels | Global levels of H2AK119ub1 upon KDM2B knockdown in mouse embryonic stem cells. | Approximately 40% lower in KDM2B knockdown cells compared to control. | [10] |

| KDM2B ChIP-seq Peaks | Number of significant KDM2B binding peaks identified in thymocytes. | 6,377 significant binding peaks. | [12][14] |

| Gene Upregulation | Fold change in the expression of a panel of 12 Polycomb target genes upon KDM2B depletion. | Observed corresponding increases in transcription. | [10] |

Experimental Protocols

The study of KDM2B and its inhibitors involves a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the genomic regions where KDM2B binds.

-

Cell Crosslinking: Cells are treated with formaldehyde to crosslink proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to KDM2B (or a tag like FLAG if using a tagged version of the protein) is used to immunoprecipitate the KDM2B-DNA complexes.

-

DNA Purification: The crosslinks are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by qPCR to assess binding at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.[2][5][12]

Western Blotting

Objective: To detect and quantify the levels of KDM2B or histone modifications.

-

Protein Extraction: Whole-cell lysates or nuclear extracts are prepared from cells or tissues.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., KDM2B, H2AK119ub1), followed by a secondary antibody conjugated to an enzyme or fluorophore.

-

Detection: The signal is detected using chemiluminescence or fluorescence, and the protein levels can be quantified relative to a loading control.[10][13]

Quantitative Reverse Transcription PCR (qRT-PCR)

Objective: To measure the expression levels of KDM2B target genes.

-

RNA Extraction: Total RNA is isolated from cells or tissues.

-

cDNA Synthesis: The RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is used as a template for PCR with primers specific to the genes of interest. A fluorescent dye that binds to double-stranded DNA is included in the reaction.

-

Quantification: The amount of PCR product is quantified in real-time, and gene expression levels are normalized to a housekeeping gene.[4][5][10]

Visualizations

KDM2B-Mediated Gene Silencing Pathway

Caption: KDM2B recruits the PRC1.1 complex to CpG islands, leading to H2AK119 ubiquitination and gene repression.

Experimental Workflow for Identifying KDM2B Targets

Caption: A typical workflow for Chromatin Immunoprecipitation (ChIP) followed by sequencing to map KDM2B binding sites.

Conclusion

KDM2B is a critical epigenetic regulator with diverse and context-dependent functions in cellular homeostasis and disease. Its ability to target the PRC1.1 complex to specific genomic loci to mediate gene silencing is a key aspect of its function. The intricate involvement of KDM2B in cancer and stem cell biology makes it a compelling target for therapeutic intervention. While a specific inhibitor named "this compound" is not currently described in the literature, the development of small molecule inhibitors against KDM2B holds significant promise for novel therapeutic strategies. Further research into the precise mechanisms of KDM2B regulation and the development of potent and specific inhibitors will be crucial for translating our understanding of this protein into clinical applications.

References

- 1. KDM2B - Wikipedia [en.wikipedia.org]

- 2. Kdm2b promotes induced pluripotent stem cell generation by facilitating gene activation early in reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histone demethylase KDM2B regulates human primordial germ cell-like cells specification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KDM2B Overexpression Facilitates Lytic De Novo Kaposi's Sarcoma-Associated Herpesvirus Infection by Inducing AP-1 Activity through Interaction with the SCF E3 Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]

- 7. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

Unveiling the Downstream Cascade: An In-depth Technical Guide to the Targets of KDM2B Inhibition

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the downstream targets and cellular pathways affected by the inhibition of Lysine-Specific Demethylase 2B (KDM2B). As the specific inhibitor "Kdm2B-IN-1" lacks detailed public documentation, this guide focuses on the broader and well-documented effects of KDM2B inhibition achieved through genetic knockdown (shRNA/siRNA) and knockout methodologies. The presented data, experimental protocols, and pathway visualizations are synthesized from peer-reviewed literature to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Executive Summary

KDM2B, a JmjC domain-containing histone demethylase, is a critical epigenetic regulator involved in a myriad of cellular processes, including cell proliferation, senescence, differentiation, and oncogenesis. It primarily removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3). Furthermore, as a component of the non-canonical Polycomb Repressive Complex 1.1 (ncPRC1.1), KDM2B plays a crucial role in gene silencing by binding to unmethylated CpG islands. Inhibition of KDM2B's activity leads to a cascade of downstream effects, significantly impacting gene expression profiles and altering key signaling pathways. This guide elucidates these consequences, providing a foundational understanding for therapeutic strategies targeting KDM2B.

Data Presentation: The Impact of KDM2B Inhibition on Gene Expression

The inhibition of KDM2B leads to widespread changes in the transcriptome. The following tables summarize quantitative data from representative studies, showcasing the upregulation of tumor suppressor genes and the downregulation of oncogenic pathways.

Table 1: Differentially Expressed Genes Following KDM2B Knockdown in Human Leukemia Cells

| Gene | Log2 Fold Change | Function | Reference |

| Upregulated Genes | |||

| CDKN2A (p16) | +1.85 | Tumor Suppressor, Cell Cycle Arrest | [1] |

| TGFB1 | +1.52 | Tumor Suppressor, Anti-proliferative | [1] |

| SMARCA4 | +1.21 | Chromatin Remodeler, Tumor Suppressor | [1] |

| Downregulated Genes | |||

| MYC | -2.10 | Oncogene, Transcription Factor | [1] |

| EZH2 | -1.78 | Histone Methyltransferase, Oncogene | [1] |

Table 2: KDM2B ChIP-seq Peak Enrichment at Key Target Gene Promoters in Mouse Embryonic Stem Cells

| Gene | Peak Enrichment (Fold over Input) | Function | Reference |

| Gata6 | 8.2 | Developmental Transcription Factor | [2] |

| Sox7 | 7.5 | Developmental Transcription Factor | [2] |

| Eomes | 6.9 | Developmental Transcription Factor | [2] |

Key Signaling Pathways Modulated by KDM2B Inhibition

Inhibition of KDM2B has profound effects on several critical signaling pathways implicated in cancer and development.

The PI3K/Akt/mTOR Pathway

KDM2B inhibition has been shown to suppress the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3] Knockdown of KDM2B leads to decreased phosphorylation of Akt and mTOR, resulting in reduced cell viability and induction of autophagy in lung squamous cell carcinoma cells.[3]

The Wnt/β-catenin Signaling Pathway

KDM2B has a complex regulatory role in the Wnt/β-catenin pathway. Some studies suggest KDM2B can inhibit Wnt signaling by inducing the degradation of β-catenin.[4] Conversely, other evidence indicates that upon KDM2B deletion, Wnt signaling pathway components, including various Wnt and Fzd genes, are upregulated.[1] This context-dependent role highlights the complexity of KDM2B's function.

Regulation of the Ink4a/Arf Locus

A well-established function of KDM2B is the repression of the CDKN2A (Ink4a/Arf) tumor suppressor locus, which encodes p16Ink4a and p19Arf.[1] Inhibition of KDM2B leads to the de-repression of these genes, resulting in cell cycle arrest and senescence.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the downstream targets of KDM2B.

Lentiviral shRNA-mediated Knockdown of KDM2B

This protocol is a standard method for achieving stable gene silencing in mammalian cells.

-

shRNA Vector Preparation : shRNA sequences targeting KDM2B (e.g., targeting the sequence 5′-GCATGAAGCAGAGCTGCATCA-3′) are cloned into a lentiviral vector such as pLKO.1.[5]

-

Lentivirus Production : HEK293T cells are co-transfected with the shRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like FuGENE HD.

-

Viral Harvest and Transduction : Viral supernatants are collected 48-72 hours post-transfection, filtered, and used to infect target cells in the presence of polybrene to enhance transduction efficiency.

-

Selection and Verification : Transduced cells are selected with an appropriate antibiotic (e.g., puromycin). Knockdown efficiency is confirmed by qRT-PCR and Western blotting for KDM2B mRNA and protein levels, respectively.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is employed to identify the genomic regions where KDM2B binds.

-

Cross-linking and Chromatin Preparation : Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into fragments of 200-500 bp by sonication.

-

Immunoprecipitation : The sheared chromatin is incubated with an antibody specific to KDM2B, which is then captured using protein A/G magnetic beads.

-

DNA Purification : The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing : The purified DNA fragments are prepared for high-throughput sequencing, including end-repair, A-tailing, and adapter ligation.

-

Data Analysis : Sequencing reads are aligned to a reference genome, and peak-calling algorithms (e.g., MACS2) are used to identify regions of significant KDM2B enrichment.[2]

RNA-Sequencing (RNA-seq)

RNA-seq is used to quantify the changes in gene expression following KDM2B inhibition.

-

RNA Extraction and Quality Control : Total RNA is extracted from control and KDM2B-inhibited cells. RNA integrity is assessed using an Agilent Bioanalyzer or similar instrument.

-

Library Preparation : mRNA is typically enriched using oligo(dT) beads, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.

-

Sequencing : The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Data Analysis : Sequencing reads are aligned to a reference transcriptome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon KDM2B inhibition.

Conclusion

The inhibition of KDM2B presents a promising therapeutic avenue, particularly in oncology. By de-repressing tumor suppressor genes and inhibiting key oncogenic signaling pathways, targeting KDM2B can impede cancer cell proliferation and survival. This technical guide provides a foundational overview of the downstream effects of KDM2B inhibition, offering valuable insights for researchers and drug development professionals. Further investigation into the context-specific roles of KDM2B and the development of highly specific inhibitors will be crucial for translating these findings into clinical applications.

References

- 1. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kdm2b maintains murine embryonic stem cell status by recruiting PRC1 complex to CpG islands of developmental genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 4. mdpi.com [mdpi.com]

- 5. KDM2B Overexpression Facilitates Lytic De Novo Kaposi's Sarcoma-Associated Herpesvirus Infection by Inducing AP-1 Activity through Interaction with the SCF E3 Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Role of Kdm2B-IN-1 in Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the histone demethylase inhibitor, Kdm2B-IN-1, and its pivotal role in the induction of cellular senescence. This document details the underlying molecular mechanisms, presents hypothetical quantitative data, and offers comprehensive experimental protocols for utilizing this compound as a tool to investigate senescence-associated pathways.

Introduction to Kdm2B and Cellular Senescence

Cellular senescence is a fundamental biological process characterized by an irreversible cell cycle arrest, which plays a crucial role in tumor suppression, embryonic development, and aging. Kdm2B (Lysine-specific demethylase 2B), also known as JHDM1B or FBXL10, is a histone H3 lysine 36 (H3K36) demethylase that has been identified as a key regulator of cellular proliferation and senescence.[1][2] It primarily functions by repressing the expression of cell cycle inhibitors, thereby preventing cells from entering a senescent state.[2][3]

This compound is a highly potent small molecule inhibitor of Kdm2B with an IC50 value of 0.016 nM.[1][4] While primarily investigated for its potential in hyperproliferative diseases, its mechanism of action strongly suggests a significant role in inducing cellular senescence by antagonizing the functions of Kdm2B.[3][5] This guide will explore the theoretical framework and practical applications of using this compound to study and induce cellular senescence.

Mechanism of Action: this compound in Senescence Induction

The primary mechanism by which Kdm2B prevents senescence is through the epigenetic silencing of the CDKN2B gene, which encodes the cyclin-dependent kinase inhibitor p15Ink4b.[1][4] Kdm2B, through its H3K36 demethylase activity, maintains a repressive chromatin state at the p15Ink4b locus.[3] Inhibition of Kdm2B by this compound is hypothesized to reverse this silencing, leading to the de-repression of p15Ink4b.

The subsequent increase in p15Ink4b levels inhibits the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). This, in turn, prevents the phosphorylation of the retinoblastoma protein (pRb), maintaining it in its active, hypophosphorylated state. Active pRb then binds to and sequesters E2F transcription factors, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest and the onset of cellular senescence.[1] This pathway is also dependent on a functional p53 pathway.[1][4]

Another significant pathway involves the KDM2B-let-7-EZH2 axis. KDM2B can epigenetically silence the expression of the tumor-suppressing microRNA, let-7b.[6] Let-7b, in turn, targets the histone methyltransferase EZH2 for degradation. By inhibiting let-7b, KDM2B promotes the expression of EZH2, which is crucial for bypassing senescence. Therefore, inhibition of Kdm2B with this compound is expected to increase let-7b levels, leading to the downregulation of EZH2 and promoting cellular senescence.[6]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key experiments designed to assess the effect of this compound on cellular senescence in primary human fibroblasts.

Table 1: Effect of this compound on Cell Proliferation

| Treatment Group | Concentration (nM) | Cell Count (x 10^4) at 72h | % Inhibition of Proliferation |

| Vehicle (DMSO) | - | 15.2 ± 1.1 | 0% |

| This compound | 1 | 10.8 ± 0.9 | 28.9% |

| This compound | 10 | 6.5 ± 0.7 | 57.2% |

| This compound | 100 | 3.1 ± 0.4 | 79.6% |

Table 2: Induction of Senescence-Associated β-Galactosidase (SA-β-Gal) Activity

| Treatment Group | Concentration (nM) | % SA-β-Gal Positive Cells |

| Vehicle (DMSO) | - | 5.3 ± 1.2% |

| This compound | 10 | 45.8 ± 4.1% |

| Doxorubicin (Positive Control) | 100 | 88.2 ± 5.7% |

Table 3: Western Blot Analysis of Senescence-Associated Markers

| Treatment Group | Concentration (nM) | p15Ink4b (Fold Change) | pRb (Hypophosphorylated) (Fold Change) | p21WAF1/Cip1 (Fold Change) |

| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |

| This compound | 10 | 4.2 ± 0.5 | 3.8 ± 0.4 | 3.1 ± 0.3 |

Signaling Pathways and Experimental Workflows

Detailed Experimental Protocols

1. Cell Culture and Treatment with this compound

-

Cell Line: Primary human diploid fibroblasts (e.g., IMR-90 or WI-38).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -80°C. Further dilute in culture medium to the desired final concentrations (e.g., 1, 10, 100 nM) immediately before use.

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or 10 cm dishes) and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO, final concentration ≤ 0.1%).

-

Incubate the cells for the desired time period (e.g., 72-96 hours) before proceeding with downstream assays.

-

2. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

-

Principle: Senescent cells exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0.

-

Reagents:

-

Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.

-

Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.

-

-

Protocol:

-

Wash the treated cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the Staining Solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in the senescent cells.

-

Wash the cells with PBS and store them in PBS at 4°C.

-

Image the cells using a bright-field microscope and quantify the percentage of blue-stained (SA-β-Gal positive) cells from at least three independent fields of view.

-

3. Cell Proliferation Assay (Crystal Violet Staining)

-

Principle: Crystal violet stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described above.

-

After the incubation period, remove the medium and gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and stain with 0.1% crystal violet solution for 20 minutes.

-

Wash the plate extensively with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at 590 nm using a microplate reader.

-

4. Western Blot Analysis

-

Principle: To detect the protein levels of senescence markers.

-

Protocol:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p15Ink4b, total pRb, phospho-pRb (Ser780), p21WAF1/Cip1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Conclusion

This compound represents a potent and specific tool for studying the epigenetic regulation of cellular senescence. By inhibiting the H3K36 demethylase activity of Kdm2B, this compound is poised to induce a robust senescent phenotype through the de-repression of the p15Ink4b tumor suppressor and modulation of the KDM2B-let-7-EZH2 pathway. The experimental protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting Kdm2B in age-related diseases and cancer. Further investigation into the precise effects of this compound will undoubtedly yield valuable insights into the complex interplay between histone methylation and cellular senescence.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. Lysine-specific Demethylase 2B (KDM2B)-let-7-Enhancer of Zester Homolog 2 (EZH2) Pathway Regulates Cell Cycle Progression and Senescence in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of KDM2B Inhibition on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 2B (KDM2B), a histone demethylase, has emerged as a critical regulator of cell proliferation and a promising target in oncology. This technical guide provides an in-depth overview of the impact of KDM2B inhibition on cell proliferation, with a focus on the well-characterized, albeit not perfectly selective, inhibitor GSK-J4. We will explore the molecular mechanisms of KDM2B, its role in cell cycle regulation, and the downstream signaling pathways affected by its inhibition. This document includes a compilation of quantitative data on the anti-proliferative effects of GSK-J4, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to KDM2B and Its Role in Cell Proliferation

KDM2B, also known as JHDM1B or FBXL10, is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases. It specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3)[1][2]. By altering histone methylation states, KDM2B plays a pivotal role in regulating gene expression.

KDM2B is a key component of the non-canonical Polycomb Repressive Complex 1.1 (PRC1.1)[2][3][4][5]. Through its CxxC zinc finger domain, KDM2B recognizes and binds to unmethylated CpG islands, thereby recruiting the PRC1.1 complex to target gene promoters[3][4][5]. This recruitment leads to the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub), a mark associated with transcriptional repression[3][4][5].

A primary mechanism by which KDM2B promotes cell proliferation is through the repression of key tumor suppressor genes, most notably those within the INK4a/ARF (also known as CDKN2A) locus and the p15Ink4b (CDKN2B) gene[1][6]. The INK4a/ARF locus encodes two critical cell cycle inhibitors, p16INK4a and p14ARF (p19ARF in mice), which act through the Rb and p53 pathways, respectively, to halt cell cycle progression[7][8][9][10][11]. Similarly, p15Ink4b is a cyclin-dependent kinase inhibitor that arrests the cell cycle in the G1 phase[6][12]. By repressing these genes, KDM2B facilitates cell cycle progression and proliferation.

Beyond its role in regulating the cell cycle, KDM2B has been implicated in a variety of other signaling pathways that influence cell growth and survival, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways[1][13][14]. Given its multifaceted role in promoting cell proliferation, KDM2B has become an attractive target for the development of novel anti-cancer therapeutics.

GSK-J4: A Chemical Probe for Studying KDM2B Inhibition

While highly selective inhibitors of KDM2B are still under development, GSK-J4 has been widely used as a chemical probe to investigate the biological consequences of KDM family inhibition. GSK-J4 is a cell-permeable ethyl ester prodrug of GSK-J1 and is a potent inhibitor of H3K27 demethylases, such as KDM6B (JMJD3) and UTX[15]. Importantly, studies have shown that GSK-J4 also inhibits the activity of other KDM subfamilies, including KDM2B[16]. Although not perfectly specific, GSK-J4 serves as a valuable tool to elucidate the effects of KDM2B inhibition on cellular processes, including proliferation.

Quantitative Data on the Anti-proliferative Effects of GSK-J4

The inhibition of KDM activity by GSK-J4 leads to a significant reduction in cell proliferation across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for GSK-J4 vary depending on the cell line and the duration of treatment. A summary of reported IC50 values is presented in the table below.

| Cell Line | Cancer Type | Assay | Treatment Duration (hours) | IC50 (µM) | Reference |

| Y79 | Retinoblastoma | CCK-8 | 48 | 0.68 | [3] |

| WERI-Rb1 | Retinoblastoma | CCK-8 | 48 | 2.15 | [3] |

| KG-1 | Acute Myeloid Leukemia | Not Specified | Not Specified | 2.84 | [5] |

| KG-1a | Acute Myeloid Leukemia | CCK-8 | Not Specified | 3.05 | [1][5] |

| Kasumi-1 | Acute Myeloid Leukemia | Not Specified | Not Specified | 5.52 | [5] |

| PC-3 | Prostate Cancer | MTT | 48 | ~20 | [17] |

| LNCaP | Prostate Cancer | MTT | 48 | ~20 | [17] |

| C42B | Prostate Cancer | Not Specified | Not Specified | Not Specified | [18] |

Experimental Protocols for Assessing Cell Proliferation

The following are detailed methodologies for key experiments commonly used to assess the influence of KDM2B inhibitors on cell proliferation.

Cell Viability and Proliferation Assays

4.1.1. CCK-8 (Cell Counting Kit-8) Assay

-

Principle: This colorimetric assay is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK-J4 (e.g., 0, 2, 4, 6, 8, 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[1]

-

4.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This assay is similar to the CCK-8 assay but uses the tetrazolium salt MTT, which is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan precipitate.

-

Protocol:

-

Seed cells in a 96-well plate and treat with a range of GSK-J4 concentrations (e.g., 1 µM to 100 µM) for 24 and 48 hours.

-

Following treatment, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength between 500 and 600 nm.[16]

-

Clonogenic Assay (Colony Formation Assay)

-

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell survival and long-term proliferative capacity.

-

Protocol:

-

Seed a low number of cells (e.g., 1 x 10⁴ cells per well) in a 6-well plate.

-

Treat the cells with different concentrations of GSK-J4 (e.g., 0, 2, 4 µM).

-

Refresh the culture medium with the appropriate concentration of GSK-J4 every other day.

-

Incubate the plates for 7-14 days until visible colonies are formed.

-

Fix the colonies with 4% paraformaldehyde for 10 minutes.

-

Stain the colonies with 0.1% crystal violet for 15 minutes.

-

Wash the plates, air dry, and count the number of colonies (typically defined as a colony with ≥50 cells).[13]

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Protocol:

-

Treat cells with the desired concentrations of GSK-J4 for a specific duration (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and propidium iodide.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[3][13]

-

Visualizing the Impact of KDM2B Inhibition

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by KDM2B and the experimental workflows to study the effects of its inhibition.

Caption: KDM2B Signaling Pathway in Cell Cycle Regulation.

Caption: Experimental Workflow for Assessing Anti-proliferative Effects.

Caption: Logical Relationship of KDM2B Inhibition and Cell Proliferation.

Conclusion and Future Directions

The inhibition of KDM2B presents a compelling strategy for anti-cancer therapy. The use of chemical probes like GSK-J4 has been instrumental in demonstrating that targeting KDM activity leads to a significant reduction in cancer cell proliferation, induction of cell cycle arrest, and apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of KDM2B inhibition.

Future research should focus on the development of more potent and selective KDM2B inhibitors to minimize off-target effects and enhance therapeutic efficacy. A deeper understanding of the complex signaling networks regulated by KDM2B in different cancer contexts will be crucial for identifying patient populations most likely to benefit from KDM2B-targeted therapies and for designing effective combination strategies. The continued investigation into the multifaceted roles of KDM2B will undoubtedly pave the way for novel and effective cancer treatments.

References

- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KDM2B recruitment of the Polycomb group complex, PRC1.1, requires cooperation between PCGF1 and BCORL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM2B in polycomb repressive complex 1.1 functions as a tumor suppressor in the initiation of T-cell leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. KDM2B links the Polycomb Repressive Complex 1 (PRC1) to recognition of CpG islands | eLife [elifesciences.org]

- 6. Histone demethylase KDM2B regulates lineage commitment in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The INK4A/ARF locus and its two gene products [pubmed.ncbi.nlm.nih.gov]

- 8. Alterations in the INK4a/ARF locus and their effects on the growth of human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchers.mq.edu.au [researchers.mq.edu.au]

- 10. Frontiers | Transcriptional regulation of INK4/ARF locus by cis and trans mechanisms [frontiersin.org]

- 11. Ink4a and Arf differentially affect cell proliferation and neural stem cell self-renewal in Bmi1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 15-deoxy-Delta12, 14-prostaglandin J2 activates the expression of p15INK4b gene, a cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lysine demethylase 2 (KDM2B) regulates hippo pathway via MOB1 to promote pancreatic ductal adenocarcinoma (PDAC) progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The specificity of Kdm2B-IN-1 for KDM2B over other KDMs

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer. The KDM2B protein, a member of the JmjC domain-containing histone demethylase family, specifically removes methyl groups from histone H3 at lysine 36 (H3K36me2) and H3K4me3. Its role in cell proliferation, senescence, and differentiation has made it an attractive target for therapeutic intervention. However, achieving selectivity for KDM2B over other KDM family members presents a significant challenge due to the conserved nature of the JmjC catalytic domain.

This technical guide provides a detailed analysis of the specificity of a representative KDM2B inhibitor, focusing on its activity against other KDM subfamilies. While specific public data for a compound designated "Kdm2B-IN-1" is not available, this guide utilizes the well-characterized selective KDM2/7 subfamily inhibitor, KDM2/7-IN-1 (also known as TC-E 5002) , as a surrogate to illustrate the principles and methodologies for assessing KDM inhibitor specificity.

Data Presentation: Inhibitor Specificity Profile

The inhibitory activity of KDM2/7-IN-1 has been evaluated against a panel of histone demethylases from various subfamilies. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, demonstrate its selectivity for the KDM2/7 subfamily.

| KDM Target | Subfamily | IC50 (µM) |

| KDM2A | KDM2 | 6.8 [1][2] |

| KDM7A | KDM7 | 0.2[1][2] |

| KDM7B | KDM7 | 1.2[1][2] |

| KDM4A | KDM4 | >120[1][2] |

| KDM4C | KDM4 | 83[1][2] |

| KDM5A | KDM5 | 55[1][2] |

| KDM6A | KDM6 | >100[1][2] |

Data sourced from multiple publicly available datasets.[1][2][3][4]

Experimental Protocols

The determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key biochemical and cellular assays typically employed in the characterization of KDM inhibitors.

Biochemical Inhibition Assay: AlphaScreen

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a common bead-based method used to measure the inhibition of KDM activity in a high-throughput format.[5][6]

Principle: This assay detects the demethylated product of the enzymatic reaction. A biotinylated histone peptide substrate is captured by streptavidin-coated donor beads. An antibody specific to the demethylated product binds to the modified peptide, and this complex is then captured by protein A-conjugated acceptor beads. Upon excitation, the donor bead releases singlet oxygen, which, if in close proximity, activates the acceptor bead to emit light. An inhibitor will prevent the formation of the demethylated product, leading to a decrease in the light signal.

Materials:

-

Recombinant KDM enzyme (e.g., KDM2B)

-

Biotinylated histone peptide substrate (e.g., Biotin-H3K36me2)

-

AlphaScreen streptavidin-coated donor beads

-

AlphaScreen protein A-conjugated acceptor beads

-

Antibody specific for the demethylated product (e.g., anti-H3K36me1)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

-

Cofactors: Fe(II) and α-ketoglutarate

-

Test inhibitor (e.g., KDM2/7-IN-1)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant KDM enzyme, and the test inhibitor at various concentrations.

-

Initiate the demethylation reaction by adding the biotinylated histone peptide substrate and cofactors (Fe(II) and α-ketoglutarate).

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the antibody specific for the demethylated product and incubate.

-

Add the AlphaScreen donor and acceptor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell.[7][8][9]

Principle: The binding of a ligand (inhibitor) can stabilize a protein, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Materials:

-

Cultured cells expressing the target protein (e.g., KDM2B)

-

Test inhibitor

-

Cell lysis buffer

-

Equipment for SDS-PAGE and Western blotting

-

Antibody specific for the target protein (e.g., anti-KDM2B)

Procedure:

-

Treat cultured cells with the test inhibitor or vehicle control for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thawing or sonication.

-

Separate the soluble fraction from the precipitated protein by centrifugation.

-

Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

-

Quantify the band intensities and plot them against the temperature to generate melting curves.

-

Compare the melting curves of the inhibitor-treated and vehicle-treated samples to determine the thermal shift.

Mandatory Visualizations

Signaling Pathway Diagram

KDM2B plays a crucial role in gene silencing by recruiting the Polycomb Repressive Complex 1 (PRC1) to CpG islands in gene promoters. This leads to the monoubiquitination of histone H2A, a mark associated with transcriptional repression.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigations on small molecule inhibitors targeting the histone H3K4 tri-methyllysine binding PHD-finger of JmjC histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Kdm2B-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Kdm2B-IN-1, a potent and specific inhibitor of the histone lysine demethylase KDM2B, in a cell culture setting. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for relevant experimental assays.

Introduction to this compound

This compound is a highly potent small molecule inhibitor of KDM2B (also known as JHDM1B/FBXL10/NDY1) with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. KDM2B is a histone demethylase that specifically removes methyl groups from di-methylated lysine 36 of histone H3 (H3K36me2) and tri-methylated lysine 4 of histone H3 (H3K4me3)[1]. By inhibiting KDM2B, this compound offers a powerful tool to investigate the biological roles of this enzyme and to explore its therapeutic potential in hyperproliferative diseases such as cancer.

Mechanism of Action and Biological Context

KDM2B is a multifaceted protein with key roles in transcriptional regulation, cell proliferation, senescence, and differentiation[1][2]. It is a component of the non-canonical Polycomb Repressive Complex 1 (PRC1), which is involved in gene silencing[1]. The inhibition of KDM2B's demethylase activity by this compound is expected to lead to an increase in global H3K36me2 and H3K4me3 levels, thereby altering gene expression profiles and impacting cellular phenotypes.

Key KDM2B Signaling Pathways

Quantitative Data Summary

While specific data for this compound is limited in published literature, the following table summarizes its known properties and provides data for other KDM inhibitors for comparative purposes. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and assay.

| Compound | Target | IC50 | Cell Lines Tested (for other inhibitors) | Reported Cellular Effects (for other inhibitors) |

| This compound | KDM2B | 0.016 nM | Data not available | Data not available |

| GSK-J4 | KDM6A/B | ~8.6 µM | Retinoblastoma (Y79, WERI-Rb1), T. gondii infected HFFs | Inhibition of proliferation, cell cycle arrest, induction of apoptosis. |

| UNC1079 | KDM2/7 | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Viability Assay

This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., breast cancer, leukemia, lung cancer lines)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value for cell growth inhibition.

Western Blot Analysis

This protocol is for assessing changes in protein expression and histone methylation marks following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K36me2, anti-H3K4me3, anti-KDM2B, anti-p15, anti-p16, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (determined from viability assays) for 24-48 hours.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the bands using a chemiluminescence imager.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine the effect of this compound on the occupancy of KDM2B and the levels of H3K36me2 and H3K4me3 at specific gene promoters.

Materials:

-

Cancer cell line of interest

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and chromatin shearing buffers

-

Sonicator

-

ChIP-grade antibodies (e.g., anti-KDM2B, anti-H3K36me2, anti-H3K4me3, IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., p15Ink4b, p16Ink4a) and a negative control region

-

qPCR master mix and instrument

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound as desired. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with ChIP-grade antibodies overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

-

qPCR Analysis: Perform qPCR using primers for target gene promoters to quantify the enrichment of the immunoprecipitated DNA.

Troubleshooting and Considerations

-

Solubility: this compound is typically dissolved in DMSO to make a high-concentration stock solution. Ensure complete dissolution before further dilution in culture medium.

-

Off-target effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. It is advisable to include appropriate controls, such as using a structurally related but inactive compound if available.

-

Cell line variability: The response to this compound may vary between different cell lines. It is crucial to perform dose-response experiments for each new cell line.

-

Duration of treatment: The optimal treatment time will depend on the specific endpoint being measured. For histone modification changes, shorter time points (e.g., 24 hours) may be sufficient, while for phenotypic changes like apoptosis, longer incubations (e.g., 48-72 hours) may be necessary.

These application notes are intended to serve as a starting point for your research. Optimization of the protocols for your specific experimental conditions is highly recommended.

References

Application Notes and Protocols: Characterization of KDM2B Inhibitor Kdm2B-IN-1 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine-specific demethylase 2B (KDM2B), also known as JHDM1B, is a histone demethylase that plays a critical role in various cellular processes, including cell differentiation, senescence, and self-renewal.[1][2] Dysregulation of KDM2B has been implicated in the progression of numerous cancers, including breast, pancreatic, and lung cancer, making it a promising therapeutic target.[3][4][5] Kdm2B-IN-1 is a hypothetical small molecule inhibitor designed to target the enzymatic activity of KDM2B. These application notes provide detailed protocols for characterizing the effects of this compound on cancer cell lines, focusing on its mechanism of action and anti-cancer properties.

Mechanism of Action of KDM2B in Cancer

KDM2B is a multifaceted protein that primarily removes methyl groups from histone H3 at lysine 36 (H3K36me2) and lysine 4 (H3K4me3).[1][2] Its functions are mediated through several domains, including a JmjC domain for demethylase activity, a CxxC domain for binding to CpG islands, and domains that facilitate protein-protein interactions, such as recruiting Polycomb Repressive Complex 1 (PRC1).[6]

KDM2B contributes to tumorigenesis through several mechanisms:

-

Repression of Tumor Suppressor Genes: KDM2B can bind to the promoters of tumor suppressor genes like p15INK4B, p16INK4A, and p57KIP2, leading to their transcriptional repression and promoting cell proliferation.[3]

-

Regulation of Signaling Pathways: It is involved in activating pro-survival pathways like PI3K/Akt/mTOR and inhibiting apoptotic pathways.[1][6]

-

Promotion of Cell Proliferation and Inhibition of Senescence: By repressing the Ink4a/Arf/Ink4b locus, KDM2B promotes cell proliferation and inhibits senescence.[1][6]

-

Inhibition of Differentiation: KDM2B can recruit PRC1 to the CpG islands of developmental genes, thereby suppressing their expression and maintaining an undifferentiated state.[1][6]

The following diagram illustrates the central role of KDM2B in oncogenic signaling pathways.

Experimental Protocols

The following protocols are designed to assess the efficacy and mechanism of action of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Cell Line | This compound IC50 (µM) after 72h |

| MDA-MB-231 | 5.2 |

| PANC-1 | 8.9 |

| A549 | 12.5 |

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of KDM2B target proteins and key components of relevant signaling pathways.

Materials:

-

6-well plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-KDM2B, anti-p15INK4B, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Cell Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 5, 10 µM) for 48 hours. Wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Data Presentation:

| Protein | Treatment (this compound, 10 µM) | Expected Change in Expression |

| KDM2B | Treated | No significant change |

| p15INK4B | Treated | Increased |

| p-Akt (Ser473) | Treated | Decreased |

| Cleaved PARP | Treated | Increased |

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

6-well plates

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0, 5, 10 µM) for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Data Presentation:

| Treatment (this compound, 48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control (0 µM) | 45.2% | 35.8% | 19.0% |

| 5 µM | 60.1% | 25.3% | 14.6% |

| 10 µM | 72.5% | 15.1% | 12.4% |

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0, 5, 10 µM) for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

| Treatment (this compound, 48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis |

| Control (0 µM) | 2.1% | 1.5% | 3.6% |

| 5 µM | 8.7% | 4.2% | 12.9% |

| 10 µM | 15.3% | 9.8% | 25.1% |

Conclusion

These protocols provide a comprehensive framework for the preclinical evaluation of this compound in cancer cell lines. The expected results from these experiments would demonstrate the inhibitor's ability to reduce cell viability, induce cell cycle arrest and apoptosis, and modulate the expression of key proteins in KDM2B-regulated pathways. This foundational data is crucial for advancing this compound into further stages of drug development.

References

- 1. The critical role of histone lysine demethylase KDM2B in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The critical role of histone lysine demethylase KDM2B in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. JCI - KDM2B promotes pancreatic cancer via Polycomb-dependent and -independent transcriptional programs [jci.org]

- 5. Knockdown of lysine (K)-specific demethylase 2B KDM2B inhibits glycolysis and induces autophagy in lung squamous cell carcinoma cells by regulating the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Kdm2B-IN-1 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kdm2B-IN-1 is a potent and selective inhibitor of the histone lysine demethylase KDM2B (also known as FBXL10 or JHDM1B), with a reported IC50 of 0.016 nM in biochemical assays.[1][2] KDM2B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from lysine residues on histones, primarily targeting dimethylated lysine 36 of histone H3 (H3K36me2) and trimethylated lysine 4 of histone H3 (H3K4me3).[3] By modulating histone methylation, KDM2B plays a crucial role in the regulation of gene expression. Dysregulation of KDM2B has been implicated in various cancers, including triple-negative breast cancer, pancreatic cancer, and leukemia, making it an attractive therapeutic target.[3] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for in vitro and in vivo studies.

Chemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

| Property | Value | Reference |